Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Overview
Description
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H17N2NaO2 and a molecular weight of 256.28 g/mol . It is a sodium salt derivative of piperidine carboxylate, featuring a pyridine ring attached to the piperidine structure. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine-2-yl ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with sodium hydroxide as the base to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate scaling of reagents and solvents, followed by purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may affect signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and thienopyridine derivatives share structural similarities.
Piperidine derivatives: Compounds such as piperidine-4-carboxylate and its analogs.
Uniqueness
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is unique due to its combined pyridine and piperidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.Na/c16-13(17)11-4-8-15(9-5-11)10-6-12-3-1-2-7-14-12;/h1-3,7,11H,4-6,8-10H2,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNSXIMPXBHYFR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)[O-])CCC2=CC=CC=N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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